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An In-depth Technical Guide to the Chemical Properties and Stability of the MC-Val-Cit Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maleimidocaproyl-Valine-Citrulline (MC-Val-Cit) linker is a critical component in the design
of modern antibody-drug conjugates (ADCs). As an enzymatically cleavable linker, its primary
function is to provide a stable connection between a monoclonal antibody and a cytotoxic
payload during systemic circulation, and then to efficiently release the payload upon
internalization into target tumor cells. This guide provides a detailed overview of the chemical
properties and stability profile of the MC-Val-Cit linker, often incorporated into the broader MC-
Val-Cit-PABC (p-aminobenzyloxycarbonyl) system, which is essential for its self-immolative
drug release mechanism. The nomenclature "MC(C5)-Val-Cit" is considered a non-standard
reference to the standard Maleimidocaproyl linker, as the caproyl group inherently contains a
five-carbon aliphatic chain.

Chemical Structure and Properties

The MC-Val-Cit linker system is a modular construct. The maleimide group serves as a reactive
handle for conjugation to thiol groups on the antibody, the Val-Cit dipeptide acts as the
recognition site for lysosomal proteases, and the PABC group functions as a self-immolative
spacer that releases the unmodified payload upon cleavage.
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General Structure

The core structure consists of three key parts:

» Maleimidocaproyl (MC) Group: Provides a reactive maleimide moiety for covalent
attachment to cysteine residues on an antibody via a Michael addition reaction. The caproyl
chain acts as a spacer.

» Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be a
substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in
the tumor microenvironment.[1]

e p-Aminobenzzyloxycarbonyl (PABC) Spacer: A self-immolative unit. Following enzymatic
cleavage of the Val-Cit peptide bond, the PABC spacer undergoes a spontaneous 1,6-
elimination reaction to release the active drug payload in its unmodified form.[2]

Physicochemical Properties

The physicochemical properties of the linker can vary depending on the attached payload. The
tables below summarize key properties for the core linker and a common derivative.

Property Value Reference Compound
Molecular Formula C2sH40N6O7 Mc-Val-Cit-PAB

Formula Weight 572.7 g/mol Mc-Val-Cit-PAB
Molecular Formula CesH105N11015 Mc-Val-Cit-PAB-MMAE
Molecular Weight 1316.7 g/mol Mc-Val-Cit-PAB-MMAE
XLogP3 (Calculated) 4.9 Mc-Val-Cit-PAB-MMAE

Table 1: Physicochemical Properties of MC-Val-Cit Derivatives.[3][4]
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Solvent Solubility Reference Compound
DMSO ~100 mg/mL (174.62 mM) Mc-Val-Cit-PAB

DMSO ~20 mg/mL Mc-Val-Cit-PABC-PNP
Dimethylformamide (DMF) ~25 mg/mL Mc-Val-Cit-PABC-PNP
DMSO:PBS (pH 7.2) (1:4) ~0.20 mg/mL Mc-Val-Cit-PABC-PNP

10% DMSO + 40% PEG300 +

) 5 mg/mL (6.78 mM) Mc-Val-Cit-PABC-PNP
5% Tween-80 + 45% Saline

Table 2: Solubility Data for MC-Val-Cit Derivatives.[5]

Stability Profile

The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker
remains intact in circulation but is rapidly cleaved at the target site.

Stability of the Maleimide-Thiol Conjugate

The thioether bond formed between the maleimide group and an antibody's cysteine residue is
stable, but the adjacent succinimide ring is susceptible to two competing reactions in
physiological environments:

o Retro-Michael Reaction: A reversal of the initial conjugation, leading to premature payload
release. This can be facilitated by exchange with thiol-containing molecules like albumin or
glutathione.

e Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable succinamic acid
derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking
the payload onto the antibody and increasing plasma stability.

Strategies to promote stabilizing hydrolysis, such as conjugation at specific sites, are an active
area of research.

Plasma Stability
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The Val-Cit dipeptide linker demonstrates high stability in human and primate plasma but is
notably less stable in mouse plasma. This species-specific difference is a critical consideration
for preclinical studies.

. . Key Enzyme Responsible
Species Stability torcl
or Cleavage

High stability, with reported

Human
half-lives of hundreds of hours.
High stability (e.qg., half-life of
Primate 9.6 days in monkeys for Mc-

Val-Cit-PABOH).

Low stability (e.g., half-life of
6.0 days for Mc-Val-Cit-

Mouse ) o Carboxylesterase 1c (Ces1C)
PABOH), hampering preclinical

evaluation.

Table 3: Comparative Plasma Stability of the Val-Cit Linker.

Enzymatic Stability and Cleavage

The cornerstone of the linker's mechanism is its selective cleavage by lysosomal enzymes.

o Mechanism: After an ADC is internalized, it is trafficked to the lysosome where proteases,
primarily Cathepsin B, cleave the amide bond between citrulline and the PABC spacer. Other
cathepsins, such as S, L, and F, may also contribute to this cleavage.

o Cleavage Rate: The cleavage is efficient. One study using human liver lysosomes showed
that the Val-Cit linker reached over 80% digestion within 30 minutes. This rapid release of
the cytotoxic agent within the target cell is crucial for ADC potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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